molecular formula C9H10O3S B1315427 Ethyl 5-methylthiophene-2-glyoxylate CAS No. 50845-87-9

Ethyl 5-methylthiophene-2-glyoxylate

Cat. No.: B1315427
CAS No.: 50845-87-9
M. Wt: 198.24 g/mol
InChI Key: JZNAPDCQSLHSDH-UHFFFAOYSA-N
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Description

Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the molecular formula C9H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methylthiophene-2-glyoxylate can be synthesized through several methods. One common approach involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with ethyl glyoxylate in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylthiophene-2-glyoxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Ethyl 5-methylthiophene-2-glyoxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.

    Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl thiophene-2-glyoxylate
  • Methyl 5-methylthiophene-2-glyoxylate
  • Ethyl 2-thiopheneglyoxylate

Uniqueness

This compound is unique due to the presence of both an ethyl ester and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. The methyl group enhances the compound’s stability and reactivity, while the ethyl ester provides a handle for further functionalization.

Properties

IUPAC Name

ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNAPDCQSLHSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543169
Record name Ethyl (5-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50845-87-9
Record name Ethyl (5-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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